molecular formula C23H19N3O4 B12990100 N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide

Cat. No.: B12990100
M. Wt: 401.4 g/mol
InChI Key: XCRIAUBITZEQEJ-RCCKNPSSSA-N
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Description

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide is a benzamide derivative characterized by a nitro-substituted phenyl group and a p-tolylcarbamoyl vinyl moiety. The nitro group (electron-withdrawing) and aromatic substituents likely influence its reactivity, solubility, and biological interactions, as seen in analogs with similar scaffolds .

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N-[(E)-3-(4-methylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19N3O4/c1-16-7-11-19(12-8-16)24-23(28)21(25-22(27)18-5-3-2-4-6-18)15-17-9-13-20(14-10-17)26(29)30/h2-15H,1H3,(H,24,28)(H,25,27)/b21-15+

InChI Key

XCRIAUBITZEQEJ-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide is activated by electron-withdrawing groups such as nitro groups. The reaction conditions often involve the use of strong bases and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like nitration, reduction, and coupling reactions, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydroxide. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Substituents: Methoxy groups at positions 3 and 4 on the phenyl ring. Properties: Higher lipophilicity due to methoxy groups, enhancing membrane permeability. Reported melting point: 90°C; synthesis yield: 80% .
  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-benzamide (THHEB): Substituents: Three hydroxyl groups on the benzamide core. Properties: Strong antioxidant activity (IC₅₀ = 22.8 μM for DPPH radical scavenging) due to phenolic hydroxyls. Lower logP than nitro-containing analogs . Contrast: The nitro group in the target compound may reduce antioxidant efficacy but improve metabolic stability by resisting oxidation .
  • N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide :

    • Substituents : Thiadiazole and piperidine-thioethyl groups.
    • Properties : Enhanced acetylcholinesterase inhibition due to sulfur-containing heterocycles. Molecular docking studies suggest strong enzyme interactions .
    • Contrast : The target compound’s nitro and vinyl carbamoyl groups may favor different target interactions, such as sigma receptor binding .
Antioxidant Activity
  • THHEB : Demonstrated superior radical scavenging (IC₅₀ = 2.5 μM for superoxide) compared to ascorbic acid. Hydroxyl groups are critical for donating hydrogen atoms .
  • N-(anilinocarbonothioyl) benzamides: Compounds with 4-hydroxyphenyl or 4-methoxyphenyl substituents showed 86–87% lipid peroxidation inhibition .
  • Target Compound : The nitro group is unlikely to contribute to antioxidant activity but may enhance stability in oxidative environments, making it suitable for prolonged therapeutic applications .
Anticancer and Antimicrobial Activity
  • Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA) : High affinity for prostate cancer cells (Kd = 5.80 nM for sigma-1 receptors). Nitro groups in analogs may modulate receptor binding kinetics .
  • 2-Azetidinone Derivatives: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide showed potent antimicrobial activity (MIC < 1 μg/mL against Gram-positive bacteria) .
  • Target Compound : The nitro group could enhance DNA intercalation or topoisomerase inhibition, common mechanisms in nitro-aromatic anticancer agents. However, direct evidence is needed .
Anti-inflammatory and Analgesic Activity
  • N-Benzimidazol-1-yl methyl-benzamides : Compounds like 3a and 3e showed significant anti-inflammatory effects (60–70% edema reduction at 100 mg/kg) with low gastric toxicity .
  • Target Compound : The p-tolylcarbamoyl group may reduce COX-2 selectivity compared to benzimidazole derivatives, but the nitro group could suppress pro-inflammatory cytokines like TNF-α .

Biological Activity

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide, a compound with the CAS number 76377-80-5, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O4C_{23}H_{19}N_{3}O_{4}. The presence of a nitro group and a vinyl moiety suggests potential reactivity that may contribute to its biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating a series of benzimidazole derivatives, compounds demonstrated significant antitumor activity against lung cancer cell lines A549, HCC827, and NCI-H358. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01
This compoundTBDTBDTBD

These results suggest that modifications in the nitrophenyl and p-tolyl groups can enhance biological activity, warranting further investigation into this compound's efficacy.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated, revealing effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

In studies where various nitro-substituted compounds were tested against Escherichia coli and Staphylococcus aureus, significant antibacterial activity was observed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
E. coliX (TBD)
S. aureusY (TBD)

These findings indicate that structural components such as the nitro group may play a crucial role in enhancing antimicrobial efficacy.

The proposed mechanisms for the biological activities of this compound include:

  • DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially disrupting replication processes.
  • Cell Cycle Arrest : Some derivatives are believed to induce cell cycle arrest in cancer cells, leading to apoptosis.

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